IPA-3 - 42521-82-4

IPA-3

Catalog Number: EVT-271818
CAS Number: 42521-82-4
Molecular Formula: C20H14O2S2
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bis(2-hydroxy-1-naphthyl) disulfide (IPA-3) is a small molecule identified as an allosteric inhibitor of group I p21-activated kinases (PAKs), specifically PAK1. [] It has gained significant attention in cancer research due to the frequent deregulation of PAKs in various cancers. [] IPA-3 exhibits high selectivity for PAK1, making it a valuable tool for studying PAK1-dependent cellular processes. [, ] Beyond cancer, IPA-3 is also investigated for its potential in other disease models, including spinal cord injury. []

Future Directions
  • Development of More Potent and Stable Analogs: While IPA-3 serves as a valuable research tool, its metabolic instability limits its potential as a therapeutic agent. [] Future research could focus on developing more stable analogs of IPA-3 with improved pharmacokinetic properties.
  • Combinatorial Therapies: Exploring the synergistic potential of IPA-3 with other anticancer agents, as demonstrated in colon carcinoma cells, could lead to more effective treatment strategies. []

1,1′-Dithiodi-2-napthol

  • Compound Description: 1,1′-Dithiodi-2-napthol is a chemical compound that has been investigated for its potential anti-cancer properties. While its specific mechanism of action is not fully elucidated, it has been shown to inhibit the growth and viability of several breast cancer cell lines in a dose-dependent manner. []
  • Relevance: 1,1′-Dithiodi-2-napthol is another name used to refer to IPA-3. []
  • Compound Description: Auranofin is a gold-containing compound traditionally used as an anti-rheumatic agent. Recent research has focused on its potential as an anti-cancer drug due to its ability to inhibit protein kinase C iota (PKCι) signaling. []
  • Relevance: Auranofin has been investigated in combination with IPA-3 for the treatment of EGFR-mutation positive non-small-cell lung cancer. When used together, auranofin and IPA-3 show synergistic effects, significantly inhibiting the growth of cancer cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). []

β-elemene

  • Compound Description: β-elemene is a naturally occurring compound isolated from the traditional Chinese medicinal herb Curcuma zedoaria. It has shown potential anti-cancer effects in various cancer types. []
  • Relevance: Studies have investigated the combination of β-elemene and IPA-3 as a potential treatment for gastric cancer. The research suggests that β-elemene enhances the radiosensitivity of gastric cancer cells by inhibiting PAK1 activation, similar to the mechanism of action of IPA-3. []

Dasatinib

  • Compound Description: Dasatinib is a tyrosine kinase inhibitor used to treat certain types of leukemia. []
  • Relevance: Dasatinib was identified as a potential therapeutic agent for DLBCL in a study investigating anoikis-related gene signatures. This study also explored IPA-3 as a potential therapeutic option for DLBCL, suggesting a possible link or shared pathway between the two compounds in the context of DLBCL treatment. []

Dithiothreitol (DTT)

  • Compound Description: DTT is a reducing agent commonly used in biochemical and molecular biology experiments. It breaks disulfide bonds, which are covalent bonds that stabilize protein structure. [, ]

FRAX486

  • Compound Description: FRAX486 is a small molecule inhibitor of PAK1 and PAK2. []
  • Relevance: Similar to IPA-3, FRAX486 inhibits mycelial growth in Trichophyton rubrum, a fungus responsible for athlete's foot, highlighting its potential as a therapeutic target. This finding further suggests that targeting PAK kinases, either through IPA-3 or other inhibitors like FRAX486, could be a viable strategy for treating fungal infections. []
  • Compound Description: FRAX597 is a potent inhibitor of group I PAKs, particularly targeting their kinase activity. []
  • Relevance: FRAX597, like IPA-3, affects leukemia cell adhesion and induces cell death. While both compounds share the ability to disrupt leukemia cell adhesion and survival, indicating their potential as therapeutic targets, they exhibit distinct effects on cell morphology and the kinetics of cell death, suggesting subtle differences in their mechanisms of action or target selectivity within the PAK family. []

Gemcitabine

  • Compound Description: Gemcitabine is a chemotherapy medication used to treat various types of cancer. It works by interfering with the growth of cancer cells. []
  • Relevance: Gemcitabine was identified alongside IPA-3 in a study exploring potential treatments for diffuse large B-cell lymphoma (DLBCL). This suggests that both compounds may share common mechanisms of action or target similar pathways relevant to DLBCL treatment. []
  • Compound Description: Imatinib, also known as Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML). It works by blocking the activity of the BCR-ABL1 protein, a tyrosine kinase that promotes the growth of cancer cells. []
  • Relevance: Studies have explored the combined use of imatinib with IPA-3 as a potential treatment strategy for CML. The research suggests that the combination of these two inhibitors enhances the anti-cancer effects compared to individual treatments, indicating a synergistic relationship between inhibiting both BCR-ABL1 and PAK1/2 in CML cells. []

PF-3758309

  • Compound Description: PF-3758309 is a potent and selective inhibitor of PAK4. It has demonstrated anti-tumor activity in preclinical models. []
  • Relevance: The combination of IPA-3 and PF-3758309 was found to effectively suppress colon carcinoma cell growth by inducing DNA damage-related cell death and cell cycle arrest. This synergistic effect suggests that targeting multiple PAKs simultaneously could be a promising therapeutic strategy for colon cancer. []

NSC 23766 (NSC)

  • Compound Description: NSC 23766 is a small molecule inhibitor that specifically targets the Rac1 protein. []
  • Relevance: NSC 23766 was studied alongside IPA-3 in the context of stroke recovery. While NSC 23766 inhibits Rac1 directly, IPA-3 targets PAK1, a downstream effector of Rac1. Despite acting on different points in the same signaling pathway, both compounds were found to worsen neurite regeneration and functional recovery after stroke, suggesting a crucial role for balanced Rac1/PAK1 signaling in neuronal repair. []
Overview

IPA-3, or (2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide, is a selective and non-adenosine triphosphate competitive inhibitor that targets the autoregulatory mechanism of p21-activated kinase (Pak). It has garnered attention for its role in inhibiting the activity of group I Pak isoforms, specifically Pak1, Pak2, and Pak3. IPA-3 has an IC50 value of approximately 2.5 µM for Pak1, indicating its potency as a kinase inhibitor in various biological contexts .

Source

IPA-3 was first identified through a systematic screening process that measured its effects on ATP hydrolysis and autophosphorylation of Pak1. The compound has been utilized in several studies to investigate its effects on cellular signaling pathways and potential therapeutic applications, particularly in neurological recovery and cancer treatment .

Classification

IPA-3 is classified as a small-molecule inhibitor within the category of kinase inhibitors. Its primary action is to inhibit the activity of specific serine/threonine kinases involved in various cellular processes, including cell proliferation, migration, and survival .

Synthesis Analysis

Methods

The synthesis of IPA-3 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. The detailed synthetic pathway includes:

  1. Formation of Aminopropyl Derivatives: The initial step involves synthesizing the aminopropyl chains that will be attached to the central pentanamide structure.
  2. Coupling Reaction: The next step is the coupling of these derivatives with a dioctadecylamino-acetyl group to form the final compound.
  3. Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.

Technical details regarding reaction conditions, yields, and purification methods are crucial for replicating the synthesis in laboratory settings .

Molecular Structure Analysis

Structure

The molecular structure of IPA-3 features a complex arrangement that includes:

  • A central pentanamide backbone: This structure provides stability and facilitates interactions with target proteins.
  • Amino groups: These functional groups enhance solubility and binding affinity to the target kinases.
  • Dioctadecylamino-acetyl moiety: This long-chain fatty acid derivative aids in membrane penetration and cellular uptake.

Data

The molecular formula of IPA-3 is C₃₁H₅₉N₅O₂, with a molecular weight of approximately 525.83 g/mol. Structural confirmation has been achieved through mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions

IPA-3 exhibits specific chemical reactivity primarily through its interaction with p21-activated kinases. The key reactions include:

  1. Inhibition of Autophosphorylation: IPA-3 effectively inhibits the autophosphorylation of Pak1 when stimulated by Cdc42 or sphingosine.
  2. Non-competitive Inhibition: The compound acts as a non-competitive inhibitor concerning ATP, meaning it can inhibit kinase activity without competing directly with ATP for binding .

Technical Details

In vitro assays demonstrate that IPA-3 can significantly reduce kinase activity at concentrations as low as 10 µM for other group I Paks, indicating broad-spectrum inhibition within this kinase family .

Mechanism of Action

Process

IPA-3's mechanism involves binding to the autoregulatory domain of p21-activated kinases, leading to:

  1. Disruption of Autoinhibition: By inhibiting the autoregulatory mechanism, IPA-3 promotes a conformational change that prevents activation by upstream signals.
  2. Reduction in Phosphorylation Events: This inhibition leads to decreased phosphorylation of downstream targets involved in cell growth and survival pathways.

Data

Studies have shown that IPA-3 treatment results in altered signaling cascades associated with cell proliferation and migration, particularly in cancer cells and during recovery from spinal cord injuries .

Physical and Chemical Properties Analysis

Physical Properties

IPA-3 is characterized by:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 16.1 mg/mL.
  • Stability: Stable under appropriate storage conditions (below -20°C) for extended periods.

Chemical Properties

Key chemical properties include:

  • pKa values: Indicative of its ionization states at physiological pH.
  • Reactivity: Reacts selectively with target kinases without significant off-target effects at therapeutic concentrations .
Applications

Scientific Uses

IPA-3 has been extensively studied for its potential therapeutic applications:

  1. Neurological Recovery: Research indicates that IPA-3 may enhance recovery following spinal cord injuries by modulating inflammatory responses and promoting neuroprotection .
  2. Cancer Treatment: Its ability to inhibit growth factor-mediated signaling pathways makes it a candidate for cancer therapies targeting specific malignancies characterized by aberrant Pak signaling .
  3. Cellular Signaling Studies: IPA-3 serves as a valuable tool in research focused on understanding the roles of p21-activated kinases in various biological processes.
Mechanistic Foundations of IPA-3 as a PAK1 Inhibitor

Structural Basis of PAK1 Autoinhibition and Allosteric Targeting

Group I p21-activated kinases (PAK1, PAK2, PAK3) exist in an autoinhibited dimeric state under basal conditions. The N-terminal regulatory region of PAK1 contains a p21-binding domain (PBD/CRIB domain; residues 67–150) that partially overlaps with an auto-inhibitory domain (AID; residues 83–149). In the inactive homodimer, the AID of one monomer inserts into the catalytic cleft of the partner monomer’s kinase domain, sterically blocking substrate access and ATP binding. This asymmetric dimerization is stabilized by extensive interfacial contacts involving the kinase N-lobe and the AID [2] [5].

Activation occurs when GTP-bound Rac1 or Cdc42 binds the PBD, triggering large-scale conformational changes: 1) Dissociation of the AID from the kinase domain; 2) Disruption of the dimeric structure; 3) Autophosphorylation of Thr423 in the activation loop; and 4) Unfolding of the kinase domain into a catalytically competent state. The PBD thus acts as a critical allosteric switch controlling kinase activity [5] [9]. IPA-3 exploits this regulatory mechanism by targeting the PBD rather than the conserved ATP-binding pocket. Biochemical studies confirm it binds the isolated regulatory domain (residues 67–150) with high apparent affinity (Kd ≈ 0.1 μM), exceeding its affinity for full-length PAK1 (Kd ≈ 1.92 μM) [2] [9]. This binding interferes with the GTPase-PAK1 interaction essential for activation.

Table 1: Key Structural Domains of PAK1 Involved in Autoinhibition and IPA-3 Binding

DomainResiduesFunctionRole in IPA-3 Mechanism
PBD/CRIB Domain67–150Binds Rac1/Cdc42•GTP; partially overlaps AIDPrimary binding site for IPA-3
Auto-inhibitory Domain83–149Blocks kinase active site in trans within dimerConformational displacement upon IPA-3 binding
Kinase Domain248–545Catalytic activity; contains Thr423 activation siteNot directly targeted by IPA-3
N-terminal Pro-rich Motifs12–45Binds adaptor proteins (GRB2, NCK, PIX)Indirectly influences regulatory domain accessibility

Covalent Binding Dynamics of IPA-3 to the PAK1 Regulatory Domain

IPA-3 (2,2'-dihydroxy-1,1'-dinaphthyldisulfide) is a disulfide-containing naphthyl compound that covalently modifies the PAK1 regulatory domain. Fluorescence quenching and radiolabeled ([¹⁴C]-IPA-3) binding assays demonstrate that IPA-3 binds PAK1 in a time-, temperature-, and concentration-dependent manner. The interaction is covalent yet reversible under reducing conditions, characteristic of disulfide exchange [2] [9].

Mutagenesis studies pinpoint Cysteine 118 within the PBD as the critical residue for IPA-3 binding. The compound’s disulfide bridge undergoes nucleophilic attack by the thiol group of Cys118, forming a mixed disulfide adduct. This modification:

  • Prevents GTPase Binding: IPA-3 binding induces conformational changes in the PBD that sterically occlude the Rac1/Cdc42 binding interface. Surface plasmon resonance (SPR) shows IPA-3 reduces Cdc42•GTP binding to the isolated PBD by >60% [2] [9].
  • Stabilizes the Inactive State: The IPA-3-PBD adduct stabilizes the autoinhibited dimer conformation, preventing the transition to the active monomer. This is evidenced by the inability of IPA-3 to inhibit pre-activated monomeric PAK1 [2] [6].
  • Exhibits Redox Sensitivity: The covalent bond is labile in reducing environments (e.g., cellular cytosol). Dithiothreitol (DTT) abolishes inhibition, while cellular redox status modulates IPA-3 efficacy [2] [9].

Selectivity Profiling Against Group I/II PAK Isoforms and Off-Target Kinases

IPA-3 demonstrates marked selectivity for Group I PAKs (PAK1, PAK2, PAK3) over Group II PAKs (PAK4, PAK5, PAK6):

Table 2: Selectivity Profile of IPA-3 Against PAK Isoforms and Off-Target Kinases

KinaseIC₅₀/InhibitionClassificationKey Evidence
PAK12.5 μMGroup I PAKInhibits activation; binds PBD; cellular efficacy [4] [6]
PAK2~10 μMGroup I PAKModerate inhibition; reduced affinity compared to PAK1 [7]
PAK3~10 μMGroup I PAKSimilar profile to PAK2 [7] [9]
PAK4>10,000 nM (No inhibition)Group II PAKNo significant inhibition in HEK293 cellular kinase assays [4] [6]
PAK5/6>10,000 nM (No inhibition)Group II PAKNo binding or functional inhibition observed [4] [7]
Off-target KinasesMinimal inhibitionDiverseScreening against >200 kinases showed only 5 with >80% inhibition at high [IPA-3] [1] [7]

The basis for this selectivity lies in structural divergence:

  • Group I Specificity: The regulatory domains of Group I PAKs share high homology (~90% in PBD). Cys118 (target of IPA-3) is conserved in PAK1/2/3 [2] [9].
  • Group II Insensitivity: Group II PAKs lack a homologous regulatory domain and autoinhibitory switch mechanism. They are constitutively active monomers without a PBD susceptible to IPA-3 binding [5] [7]. Broad-spectrum kinase profiling confirms IPA-3’s exceptional selectivity among Group I PAKs. While some off-target inhibition occurs at very high concentrations (e.g., against STE20 family kinases), its effects at ≤10 μM are primarily attributed to Group I PAK inhibition in cellular models [1] [7].

Properties

CAS Number

42521-82-4

Product Name

IPA-3

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol

Molecular Formula

C20H14O2S2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

RFAXLXKIAKIUDT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

IPA-3; IPA 3; IPA3.

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.